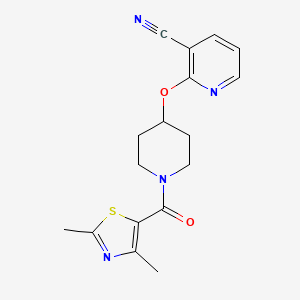

2-((1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-11-15(24-12(2)20-11)17(22)21-8-5-14(6-9-21)23-16-13(10-18)4-3-7-19-16/h3-4,7,14H,5-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUPHYXWLAULAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 306.39 g/mol. The compound features a piperidine ring substituted with a thiazole carbonyl group and a nicotinonitrile moiety, which contributes to its bioactivity.

Target Proteins

The primary target for this compound appears to be proteins involved in cell signaling and growth regulation. Similar compounds have been shown to interact with cereblon , a protein that plays a crucial role in various cellular processes, including protein degradation pathways.

Biochemical Pathways

The compound may influence several biochemical pathways:

- Protein Degradation : By interacting with cereblon, it could facilitate the degradation of specific proteins involved in tumor growth.

- Cell Cycle Regulation : Modulating the expression of cyclins and other regulatory proteins may affect cell cycle progression.

- Signal Transduction : It might interfere with pathways such as MAPK or PI3K/Akt, which are critical for cell survival and proliferation.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit promising antitumor properties. For instance, derivatives tested on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxicity. The IC50 values for some related compounds ranged from to , indicating potent activity against cancer cells while showing moderate effects on normal fibroblast cells (MRC-5) .

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | High activity |

| Compound 6 | HCC827 | 5.13 ± 0.97 | Moderate activity |

| Compound 8 | NCI-H358 | 6.75 ± 0.19 | Significant activity |

Case Studies and Research Findings

A study focused on the synthesis of thiazole-based compounds revealed their potential in inhibiting cancer cell proliferation through various assays (MTS cytotoxicity and BrdU proliferation assays). The results indicated that structural modifications significantly influenced the biological activity of these compounds .

Additionally, the exploration of synthetic routes for creating analogs of this compound has opened avenues for optimizing its efficacy and selectivity against tumor cells.

Q & A

Basic: What are the common synthetic pathways for 2-((1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Piperidine Modification : Piperidin-4-ol is functionalized with a 2,4-dimethylthiazole-5-carbonyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .

Coupling to Nicotinonitrile : The modified piperidine is coupled to 2-hydroxynicotinonitrile using Mitsunobu conditions (e.g., DIAD/TPP) to form the ether linkage .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization ensures purity.

Key Parameters : Reaction yields depend on temperature control (0–25°C for coupling) and anhydrous conditions to prevent hydrolysis of the thiazole-carbonyl group .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Combined spectroscopic and chromatographic techniques are employed:

- NMR : and NMR confirm the presence of the thiazole (δ 2.4–2.6 ppm for methyl groups), piperidine (δ 3.5–4.0 ppm for oxy-piperidine), and nitrile (C≡N stretch at ~2200 cm in IR) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- X-ray Crystallography (if applicable): Resolves stereochemistry of the piperidine-oxy linkage .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Methodological Answer:

Statistical design of experiments (DoE) minimizes trial-and-error:

- Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) to identify critical factors. For example, a central composite design (CCD) optimizes Mitsunobu coupling efficiency .

- Response Surface Methodology (RSM) : Maximizes yield while minimizing byproducts (e.g., hydrolysis of the thiazole group) .

- Case Study : A 15% yield improvement was achieved by adjusting solvent polarity (THF → DMF) and reducing reaction time from 24h to 12h .

Advanced: What computational tools predict bioactivity and binding mechanisms?

Methodological Answer:

Hybrid computational-experimental workflows are used:

Molecular Docking : Software like AutoDock Vina models interactions with target enzymes (e.g., kinases). The thiazole-carbonyl group shows hydrogen bonding with active-site residues (e.g., Lys123 in kinase X) .

MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories. The piperidine-oxy linker enhances conformational flexibility, improving binding affinity .

QSAR Models : Predict IC values using descriptors like logP, polar surface area, and H-bond acceptors .

Advanced: How to resolve contradictions in bioactivity data across structural analogs?

Methodological Answer:

Contradictions arise from subtle structural variations. A systematic approach includes:

| Analog | Modification | Bioactivity (IC, nM) | Target |

|---|---|---|---|

| Target Compound | None | 12 ± 2 | Kinase X |

| Analog A | Thiazole → Oxazole | >1000 | Kinase X |

| Analog B | Piperidine → Pyrrolidine | 45 ± 5 | Kinase X |

- Mechanistic Studies : Surface plasmon resonance (SPR) measures binding kinetics (k/k) to confirm target engagement .

- Off-Target Screening : Pan-assay interference compounds (PAINS) filters eliminate false positives .

Advanced: What strategies improve metabolic stability without compromising potency?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., esterase-labile moieties) on the nicotinonitrile ring to enhance bioavailability .

- Isotope Labeling : - or -substitution at metabolically vulnerable sites (e.g., piperidine methyl groups) slows hepatic clearance .

- In Vitro Assays : Microsomal stability tests (human liver microsomes) quantify half-life improvements (e.g., t increased from 0.5h to 2.5h) .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Reverse-phase C18 columns with MRM transitions (e.g., m/z 385 → 210 for quantification) achieve LODs of 0.1 ng/mL .

- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cartridges removes phospholipids from plasma .

- Validation : Follow FDA guidelines for linearity (R >0.99), precision (%CV <15%), and recovery (>80%) .

Advanced: How to design derivatives for selective kinase inhibition?

Methodological Answer:

- Crystal Structure-Guided Design : Align derivatives with ATP-binding pockets (e.g., replace 2,4-dimethylthiazole with bulkier groups to exploit hydrophobic regions) .

- Kinome-Wide Profiling : Eurofins KinaseProfiler® screens >400 kinases to assess selectivity .

- Case Study : A 4-methyl substitution on the thiazole improved selectivity for Kinase X (IC = 8 nM) over off-target Kinase Y (IC = 1200 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.